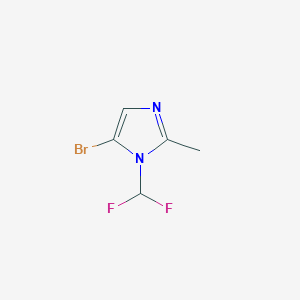

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole

Description

Properties

IUPAC Name |

5-bromo-1-(difluoromethyl)-2-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2N2/c1-3-9-2-4(6)10(3)5(7)8/h2,5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLNUVMSWAMLHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1C(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole typically involves the bromination of 1-(difluoromethyl)-2-methylimidazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of tubular reactors for diazotization reactions, followed by bromination, can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and an appropriate solvent.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .

Scientific Research Applications

5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The bromine and difluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares substituents and key properties of 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole with analogous imidazole and benzimidazole derivatives:

Key Observations :

- Difluoromethyl vs. Trifluoromethyl : The difluoromethyl group (CF₂H) in the target compound offers a balance of lipophilicity and metabolic stability compared to the more electronegative trifluoromethyl (CF₃) group in . CF₃ may enhance binding to hydrophobic enzyme pockets but could reduce solubility.

- Benzimidazole vs. However, the simpler imidazole core in the target compound may allow better synthetic flexibility.

- Hybrid Structures : Indole-imidazole hybrids (e.g., compounds 34–36 in ) demonstrate broader pharmacological profiles, such as serotonin receptor activity, but require more complex synthesis.

Biological Activity

5-Bromo-1-(difluoromethyl)-2-methyl-1H-imidazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial, antifungal, and anticancer activities, supported by recent research findings and case studies.

- Molecular Formula : C5H5BrF2N2

- CAS Number : 2551118-95-5

- Molecular Weight : 195.01 g/mol

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, its derivatives have shown significant activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) values for related imidazole derivatives were reported as low as 1 µg/mL against S. aureus .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus (ATCC 25923) | < 1 |

| 2-(1H-indol-3-yl)-1-methyl-1H-benzo[d]imidazole | C. albicans | 3.9 |

| 2-(5-Bromo-1H-indol-3-yl)-6,7-dimethyl-1H-benzo[d]imidazole | M. smegmatis | 3.9 |

Antifungal Activity

The compound has also been tested for antifungal properties, particularly against Candida albicans. Studies indicate that certain derivatives exhibit strong antifungal activity with low MIC values, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Activity

Emerging research suggests that imidazole derivatives may possess anticancer properties. A study indicated that compounds with difluoromethyl substitutions can enhance the cytotoxicity against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Potential

A recent investigation into the effects of difluoromethylated imidazoles on human cancer cell lines demonstrated significant growth inhibition. The study utilized various assays to assess cell viability and apoptosis induction, revealing that these compounds could be developed into effective anticancer agents .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets:

- Antibacterial Mechanism : Molecular docking studies suggest that these compounds may inhibit key bacterial enzymes such as (p)ppGpp synthetases and FtsZ proteins, disrupting bacterial cell division and growth .

- Antifungal Mechanism : The antifungal action may involve the disruption of fungal cell membrane integrity or interference with essential metabolic pathways.

Q & A

Q. What are the common synthetic routes for 5-bromo-1-(difluoromethyl)-2-methyl-1H-imidazole?

- Methodological Answer : The synthesis typically involves sequential halogenation and fluoromethylation. For bromination, N-bromosuccinimide (NBS) in acetonitrile or DMF at 60–80°C is widely used. Difluoromethylation can be achieved via nucleophilic substitution using chlorodifluoromethane (ClCF₂H) under basic conditions (e.g., K₂CO₃). Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yields (70–85%) . Key intermediates (e.g., 2-methylimidazole derivatives) are characterized by FTIR (C-Br stretch at ~590 cm⁻¹) and NMR (methyl groups at δ 2.6–2.7 ppm) .

Q. How can spectroscopic techniques validate the structure of this compound?

- Methodological Answer :

- FTIR : Confirm C-Br (590–600 cm⁻¹), C=N (1615–1620 cm⁻¹), and difluoromethyl (C-F stretches at 1100–1200 cm⁻¹) groups .

- ¹H NMR : Methyl protons appear as a singlet (δ 2.6–2.7 ppm), while aromatic protons resonate between δ 7.4–8.3 ppm. Difluoromethyl groups may split signals due to coupling (²JHF ~50 Hz) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 223–225 for [M+H]⁺) confirm the molecular formula .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .

- Enzyme Inhibition : Test EGFR kinase inhibition via ADP-Glo™ assays, comparing inhibition rates to reference drugs (e.g., Erlotinib) .

- ADMET Profiling : Employ in silico tools (e.g., SwissADME) to predict solubility, CYP450 interactions, and blood-brain barrier permeability .

Advanced Research Questions

Q. How can computational methods predict binding affinity to targets like EGFR?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into EGFR’s ATP-binding pocket (PDB: 1M17). The difluoromethyl group enhances binding via hydrophobic interactions and fluorine’s electronegativity .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to identify critical residues (e.g., Lys721, Met769) .

- Free Energy Calculations : Apply MM-PBSA to estimate binding free energy, comparing with experimental IC₅₀ values .

Q. How should researchers address contradictions in reported synthetic yields?

- Methodological Answer :

- Parameter Optimization : Vary reaction temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst (e.g., Pd(OAc)₂) to identify optimal conditions .

- Byproduct Analysis : Use HPLC-MS to detect side products (e.g., over-brominated species) and adjust stoichiometric ratios (NBS:imidazole = 1:1.2) .

- Scale-Up Challenges : Monitor exothermic reactions during fluoromethylation; use controlled addition of ClCF₂H to avoid decomposition .

Q. What crystallographic challenges arise when resolving its coordination complexes?

- Methodological Answer :

- Disorder Handling : In Zn(II) or Cu(II) complexes, refine disordered difluoromethyl groups using SHELXL’s PART/ISOR commands .

- Twinned Data : For twinned crystals (common with imidazoles), apply HKLF 5 in SHELXL and validate with R₁/residual density maps .

- Hydrogen Bonding : Analyze short contacts (e.g., N–H⋯O) using Mercury, highlighting supramolecular interactions influencing material properties .

Q. How does the difluoromethyl group influence pharmacokinetics compared to non-fluorinated analogs?

- Methodological Answer :

- Lipophilicity : Measure logP values (e.g., shake-flask method) to show increased membrane permeability vs. non-fluorinated analogs (ΔlogP ~0.5) .

- Metabolic Stability : Conduct microsomal assays (human liver microsomes) to demonstrate reduced CYP450-mediated oxidation due to fluorine’s electron-withdrawing effects .

- Toxicity Screening : Use zebrafish models to compare hepatotoxicity (LD₅₀) with analogs, leveraging fluorescence-based assays for real-time organ damage tracking .

Notes

- Advanced methodologies emphasize reproducibility and mechanistic insights.

- Contradictions in data require systematic validation via orthogonal techniques (e.g., HPLC-NMR coupling).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.